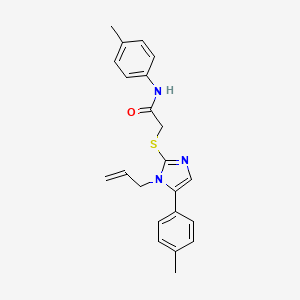
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C22H23N3OS and its molecular weight is 377.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Its unique structure, featuring an imidazole ring, thioether linkage, and p-tolyl groups, suggests potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Features:
- Imidazole Ring: Known for its role in biological systems as a component of histidine.
- Thioether Linkage: May enhance lipophilicity and biological interactions.
- P-Tolyl Groups: Contribute to the compound's stability and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The imidazole ring can modulate enzyme activity or receptor binding, while the thioether and p-tolyl groups may enhance binding affinity.
Interaction with Biological Targets
Research indicates that compounds with similar structures often exhibit:
- Enzyme Inhibition: Potentially acting as inhibitors for key enzymes involved in metabolic pathways.
- Antimicrobial Activity: Some imidazole derivatives have shown effectiveness against bacterial and fungal strains.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various imidazole derivatives, including those structurally similar to this compound. Results indicated significant inhibition against several pathogens, suggesting that this compound may also possess similar properties.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Candida albicans | 12 |
Enzyme Inhibition Studies
In vitro assays have demonstrated that imidazole derivatives can inhibit enzymes such as urease and xanthine oxidase. The structure of this compound suggests it may similarly inhibit these enzymes, potentially offering therapeutic benefits in conditions like gout or infections.
Case Studies
Case Study 1: Anticancer Potential
Research has shown that imidazole derivatives can exhibit cytotoxic effects on cancer cell lines. A study involving similar compounds demonstrated that they induced apoptosis in breast cancer cells through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
A comparative study on various thioether-containing compounds highlighted their effectiveness against resistant bacterial strains. The tested compounds showed a promising profile for further development as antimicrobial agents.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-4-13-25-20(18-9-5-16(2)6-10-18)14-23-22(25)27-15-21(26)24-19-11-7-17(3)8-12-19/h4-12,14H,1,13,15H2,2-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZDSLZDZCWHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














